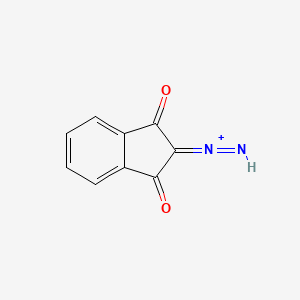
2-imino-6-nitro-N-phenyl-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-imino-6-nitro-N-phényl-2H-chromène-3-carboxamide est un composé organique complexe appartenant à la famille des chromènes. Les chromènes sont des hétérocycles contenant de l'oxygène qui sont largement présents dans les produits naturels, les agents pharmaceutiques et les molécules biologiquement pertinentes
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2-imino-6-nitro-N-phényl-2H-chromène-3-carboxamide implique généralement un processus en plusieurs étapes. Une méthode courante est la réaction de condensation de Knoevenagel, qui implique la réaction d'un aldéhyde avec un composé contenant un groupe méthylène actif en présence d'une base . Les conditions de réaction comprennent souvent l'utilisation de solvants comme l'éthanol ou le méthanol et de catalyseurs tels que la pipéridine ou l'acétate d'ammonium.
Méthodes de production industrielle : Dans un environnement industriel, la production de ce composé peut être mise à l'échelle en utilisant des réacteurs à flux continu, ce qui permet un meilleur contrôle des conditions de réaction et des rendements améliorés. L'utilisation de nanocatalyseurs magnétiques a également été explorée pour améliorer l'efficacité et la recyclabilité du processus catalytique .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-imino-6-nitro-N-phényl-2H-chromène-3-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés :
Oxydation : Formation d'acides carboxyliques correspondants.
Réduction : Formation d'amines.
Substitution : Formation de chromènes substitués.
4. Applications de la recherche scientifique
Le 2-imino-6-nitro-N-phényl-2H-chromène-3-carboxamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses effets cytotoxiques potentiels contre diverses lignées de cellules cancéreuses.
Médecine : Investigué pour ses propriétés anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-imino-6-nitro-N-phényl-2H-chromène-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibe l'enzyme AKR1B10, qui est impliquée dans la prolifération des cellules cancéreuses . Le composé forme des liaisons hydrogène avec des acides aminés clés dans le site actif de l'enzyme, bloquant ainsi son activité et conduisant à la mort cellulaire.
Composés similaires :
2-Imino-2H-chromène : Connu pour ses activités cytotoxiques et antimicrobiennes.
2-(Phénylimino)-2H-chromène : Présente des propriétés anti-inflammatoires et anti-Alzheimer.
Unicité : Le 2-imino-6-nitro-N-phényl-2H-chromène-3-carboxamide se distingue par son groupe nitro, qui renforce sa réactivité et ses activités biologiques potentielles. La présence du groupe nitro permet une fonctionnalisation supplémentaire, ce qui en fait un composé polyvalent en chimie synthétique .
Applications De Recherche Scientifique
2-Imino-6-nitro-N-phenyl-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects against various cancer cell lines.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-imino-6-nitro-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme AKR1B10, which is implicated in cancer cell proliferation . The compound forms hydrogen bonds with key amino acids in the enzyme’s active site, thereby blocking its activity and leading to cell death.
Comparaison Avec Des Composés Similaires
2-Imino-2H-chromene: Known for its cytotoxic and antimicrobial activities.
2-(Phenylimino)-2H-chromene: Exhibits anti-inflammatory and anti-Alzheimer’s properties.
Uniqueness: 2-Imino-6-nitro-N-phenyl-2H-chromene-3-carboxamide stands out due to its nitro group, which enhances its reactivity and potential biological activities. The presence of the nitro group allows for further functionalization, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C16H11N3O4 |
|---|---|
Poids moléculaire |
309.28 g/mol |
Nom IUPAC |
2-imino-6-nitro-N-phenylchromene-3-carboxamide |
InChI |
InChI=1S/C16H11N3O4/c17-15-13(16(20)18-11-4-2-1-3-5-11)9-10-8-12(19(21)22)6-7-14(10)23-15/h1-9,17H,(H,18,20) |
Clé InChI |
MPUNTLMLEFNREM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707687.png)


![3-bromo-N'-[(2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11707694.png)
![N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11707695.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)
![6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid](/img/structure/B11707715.png)


![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)

![N'-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11707725.png)
![1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B11707734.png)
![(3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone]](/img/structure/B11707746.png)
